

Application Note: Scale-Up Synthesis of 3-Methyl-1H-indazol-7-ol

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Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-ol

CAS No.: 1131595-36-2

Cat. No.: B1394141

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Executive Summary

The **3-methyl-1H-indazol-7-ol** scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a key fragment in kinase inhibitors such as Belumosudil (Rezurock™). While laboratory-scale synthesis often relies on unoptimized medicinal chemistry routes, these methods frequently utilize hazardous reagents (e.g., diazonium salts) or non-scalable purification techniques (e.g., flash chromatography).

This Application Note details a robust, scalable protocol for the synthesis of **3-methyl-1H-indazol-7-ol**. We prioritize the Fluoro-Hydrazine Cyclization Route over the traditional Diazotization route due to its superior safety profile, higher regioselectivity, and reduced step count. This guide provides step-by-step methodologies, critical process parameters (CPPs), and safety protocols for scaling this reaction from gram to kilogram quantities.

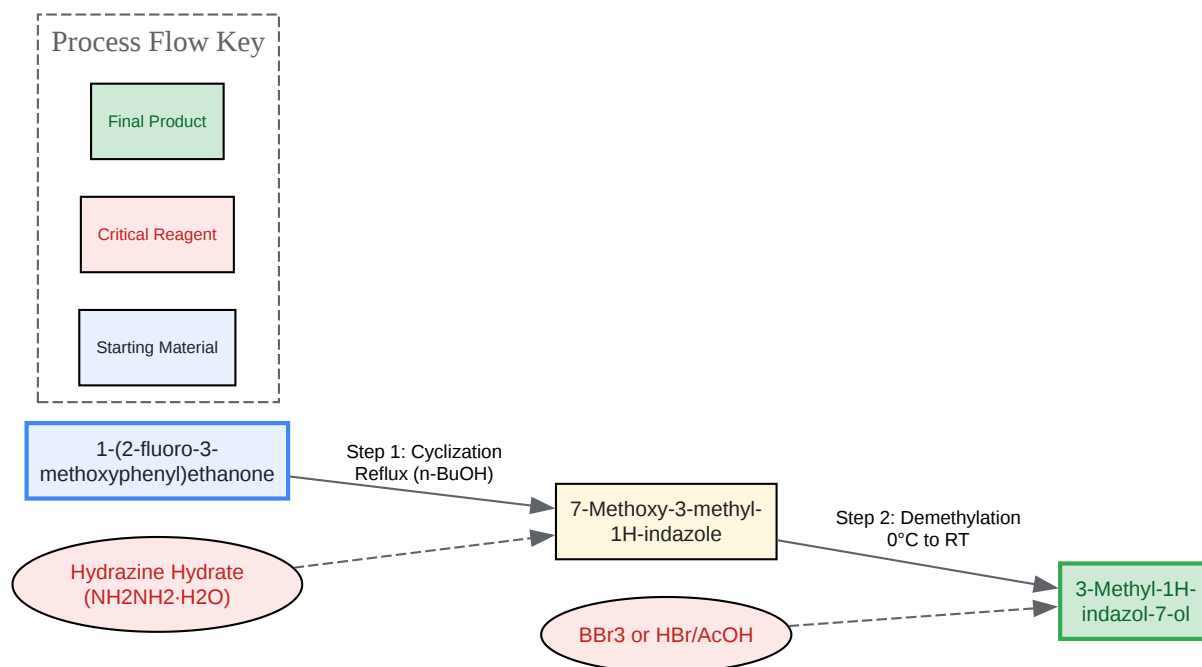
Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary pathways exist for constructing the 3-methylindazole core with 7-oxygenation:

- Route A: Diazotization/Cyclization (The "Aniline" Route)
 - Mechanism:[1] Diazotization of 2-amino-3-methoxyacetophenone followed by reduction (SnCl_2 or Na_2SO_3) and cyclization.
 - Drawbacks: High safety risk (unstable diazonium intermediates), generation of heavy metal waste (Tin), and heterogeneous reaction mixtures difficult to stir at scale.
- Route B: Nucleophilic Aromatic Substitution/Condensation (The "Fluoro" Route)
 - Mechanism:[1] Condensation of 1-(2-fluoro-3-methoxyphenyl)ethanone with hydrazine hydrate.
 - Advantages: One-pot cyclization, no unstable intermediates, homogeneous reaction, high atom economy.
 - Decision:Route B is selected for this protocol as the industry standard for safety and reproducibility.

Synthetic Strategy Diagram



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Caption: Two-step scalable synthesis starting from the fluorinated precursor to ensure regioselectivity and safety.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methoxy-3-methyl-1H-indazole

Objective: Formation of the indazole ring via nucleophilic aromatic substitution and condensation.

Materials:

Reagent	Equiv.	Role	Safety Note
1-(2-fluoro-3-methoxyphenyl)ethanone	1.0	SM	Irritant.
Hydrazine Hydrate (64% or 80%)	5.0	Reagent	Toxic, Corrosive, Carcinogen. Handle in fume hood.
n-Butanol	5-7 Vol	Solvent	Flammable. High boiling point (117°C) drives reaction.

Protocol:

- Reactor Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
- Charging: Charge 1-(2-fluoro-3-methoxyphenyl)ethanone (1.0 wt) and n-Butanol (5.0 vol) into the reactor. Stir to dissolve.
- Reagent Addition: Add Hydrazine Hydrate (5.0 equiv) slowly at room temperature. Note: A mild exotherm may occur.
- Reaction: Heat the mixture to reflux (approx. 115-118°C). Maintain reflux for 12–16 hours.
 - IPC (In-Process Control): Monitor by HPLC.^[1] Target: < 1.0% Starting Material.
- Workup:
 - Cool reaction mixture to 20°C.
 - Concentrate under reduced pressure to remove excess hydrazine and n-Butanol (recover solvent).
 - Add Water (10 vol) and Ethyl Acetate (10 vol). Stir for 30 mins.
 - Separate phases. Wash organic layer with Brine (5 vol).

- Dry organic layer over Na_2SO_4 , filter, and concentrate to dryness.
- Purification (Crystallization):
 - Dissolve crude solid in hot Ethanol (3 vol).
 - Slowly add Water (1-2 vol) until turbidity persists.
 - Cool to 0-5°C and age for 4 hours.
 - Filter the off-white solid and dry at 45°C under vacuum.
 - Yield Target: 85–90%.

Step 2: Demethylation to 3-Methyl-1H-indazol-7-ol

Objective: Cleavage of the methyl ether to reveal the free hydroxyl group.

Materials:

Reagent	Equiv.	Role	Safety Note
7-Methoxy-3-methyl-1H-indazole	1.0	SM	-
Boron Tribromide (BBr_3)	3.0	Reagent	Reacts violently with water. Generates HBr gas.
Dichloromethane (DCM)	10 Vol	Solvent	Volatile.
Methanol	Excess	Quench	Exothermic reaction with residual BBr_3 .

Protocol:

- Reactor Setup: Dry reactor thoroughly. Nitrogen atmosphere is critical.
- Charging: Charge 7-Methoxy-3-methyl-1H-indazole (1.0 wt) and DCM (10 vol). Cool to -10°C to 0°C.

- Addition: Add BBr_3 (1.0 M in DCM) or neat BBr_3 (3.0 equiv) dropwise, maintaining internal temperature $< 5^\circ\text{C}$.
 - Critical: Addition is highly exothermic.
- Reaction: Allow to warm to $20\text{--}25^\circ\text{C}$. Stir for 4–6 hours.
 - IPC: HPLC should show complete conversion of methoxy intermediate.
- Quench (Hazardous Step):
 - Cool mixture back to 0°C .
 - VERY SLOWLY add Methanol (5 vol). Caution: Violent evolution of HBr gas. Use a scrubber.
- Workup:
 - Concentrate the mixture to remove volatiles.
 - Resuspend residue in Water (10 vol) and adjust pH to ~ 7 using saturated NaHCO_3 .
 - Extract with Ethyl Acetate (or 2-MeTHF).
- Purification:
 - The product often precipitates directly from the neutralized aqueous layer. If so, filter directly.
 - If extracted: Concentrate organics and recrystallize from Methanol/Water.
 - Yield Target: 80–85%.

Process Safety & Logic (E-E-A-T)

Hydrazine Management

Hydrazine is a high-energy compound. In the "Fluoro" route, it acts as a dinucleophile.

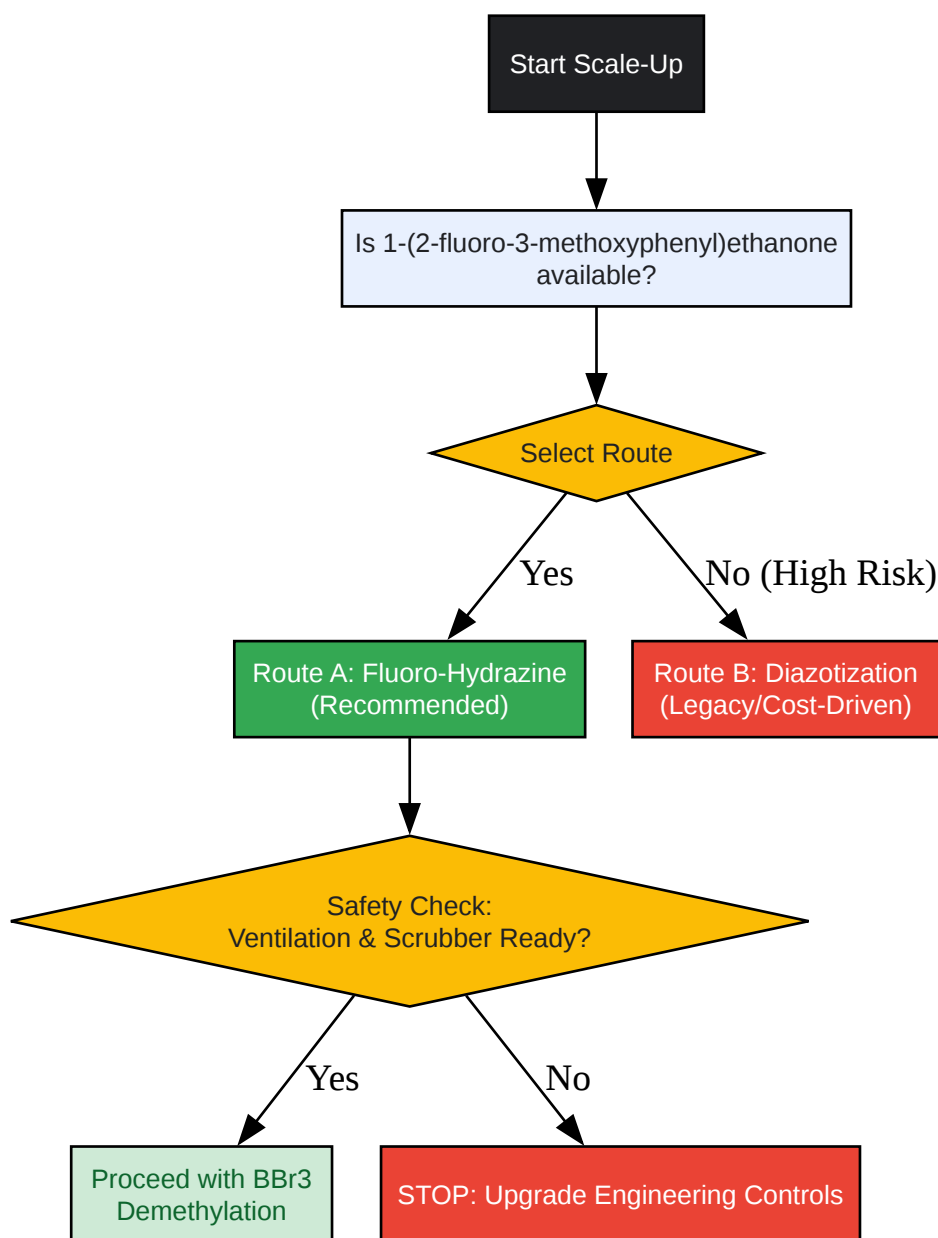
- Risk: Accumulation of unreacted hydrazine in the waste stream.
- Mitigation: Ensure complete consumption or destroy excess hydrazine in the waste stream using Sodium Hypochlorite (Bleach) before disposal. Do not mix bleach with the reaction stream directly (forms toxic chloramines); treat the aqueous waste separately.

BBr₃ Quench Logic

The demethylation step forms a borate complex. Quenching with water directly can be too violent.

- Why Methanol? Methanol reacts with residual BBr₃ to form trimethyl borate (volatile) and HBr, which is a smoother exotherm than the BBr₃/Water reaction.
- Scrubber: The HBr gas generated must be routed to a caustic scrubber (NaOH solution).

Process Decision Tree



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Caption: Decision logic for route selection emphasizing safety and engineering controls.

Analytical Specifications

To ensure the material is suitable for downstream pharmaceutical use (e.g., Belumosudil synthesis), the following specifications must be met:

Test	Method	Specification
Appearance	Visual	Off-white to pale yellow powder
Purity	HPLC (254 nm)	> 98.5% (Area %)
Assay	qNMR or Titration	> 98.0% w/w
Residual Solvents	GC-HS	DCM < 600 ppm; MeOH < 3000 ppm
Identity	¹ H-NMR (DMSO-d ₆)	Consistent with structure
Water Content	Karl Fischer	< 1.0%

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